"Ethyl 6-hydroxypyridazine-3-carboxylate" chemical properties
"Ethyl 6-hydroxypyridazine-3-carboxylate" chemical properties
An In-Depth Technical Guide to Ethyl 6-hydroxypyridazine-3-carboxylate: Properties, Reactivity, and Synthetic Utility
Executive Summary
Ethyl 6-hydroxypyridazine-3-carboxylate stands as a pivotal heterocyclic building block for professionals in pharmaceutical and agrochemical research. Its structure, featuring a pyridazine core substituted with both a hydroxyl group and an ethyl carboxylate, offers a unique combination of reactive sites. This guide elucidates the core chemical properties, reactivity, and synthetic utility of this compound. A central theme of this document is the critical concept of keto-enol tautomerism, which dictates the compound's reactivity and must be understood for its effective application in complex synthetic pathways. We will explore its synthesis, key transformations, and spectroscopic signatures, providing field-proven insights for researchers aiming to leverage this versatile intermediate in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
Nomenclature and Tautomerism: The Hydroxy-Oxo Equilibrium
The nomenclature of Ethyl 6-hydroxypyridazine-3-carboxylate is intrinsically linked to its tautomeric nature. While the name implies a hydroxyl (-OH) group at the 6-position, the compound predominantly exists in its more stable keto form, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate . This equilibrium is a fundamental characteristic of many hydroxypyridazines and hydroxypyridines.[1][2] The pyridazinone form is often the thermodynamically preferred tautomer. For clarity, this guide will refer to the compound by its common name but will address its reactivity primarily through the lens of the 6-oxo tautomer.
This tautomerism is crucial; reaction conditions can selectively favor one form, enabling different synthetic outcomes. Factors such as solvent polarity, pH, and temperature can influence the position of the equilibrium.
Caption: Keto-enol tautomerism of the title compound.
Core Physicochemical Data
Precise experimental data for Ethyl 6-hydroxypyridazine-3-carboxylate is sparse in publicly available literature. However, extensive data exists for the structurally analogous and commercially available Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1352925-63-3), which serves as a reliable proxy for estimating its properties.[3][4][5]
| Property | Value (for CAS 1352925-63-3) | Source |
| Molecular Formula | C₇H₈N₂O₄ | [5] |
| Molecular Weight | 184.15 g/mol | [5] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area (TPSA) | 92.28 Ų | [5] |
| logP | -0.3478 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 2 | [5] |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Synthesis and Manufacturing
The pyridazine scaffold is commonly constructed via condensation reactions involving hydrazine and a 1,4-dicarbonyl or equivalent synthetic precursor. A regioselective, one-pot, three-component reaction is an efficient modern approach.[6][7]
Key Synthetic Pathway: Condensation Strategy
This methodology involves the reaction of a glyoxal derivative with an active methylene compound (like a β-keto ester) and hydrazine hydrate. The choice of starting materials dictates the final substitution pattern. The causality behind this one-pot procedure is the sequential formation of hydrazones and subsequent intramolecular cyclization, driven by the formation of the stable aromatic pyridazine ring.
Protocol 3.1.1: General Three-Component Synthesis of a Substituted Pyridazine Ester [6]
-
Reaction Setup: To a stirred mixture of an appropriate β-keto ester (1 mmol) and an arylglyoxal (1 mmol) in a suitable solvent (e.g., water or ethanol, 5 mL), add hydrazine hydrate (5 mmol) at room temperature.
-
Reaction Execution: Stir the resultant mixture vigorously. The reaction progress can be monitored by TLC. A precipitate typically forms within 20-40 minutes.
-
Work-up and Isolation: Filter the precipitate and wash thoroughly with excess water to remove unreacted hydrazine hydrate and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired ethyl pyridazine-carboxylate.
Caption: General workflow for pyridazine synthesis.
Chemical Reactivity and Derivatization
The reactivity of Ethyl 6-hydroxypyridazine-3-carboxylate is governed by its multiple functional groups: the pyridazinone ring (specifically the N-H proton and the carbonyl oxygen), the ester moiety, and the aromatic system.
Caption: Key reactive sites on the target molecule.
Reactions at the 6-Position: O-Functionalization
The oxygen at the 6-position, whether viewed as a hydroxyl or a carbonyl oxygen, is a primary site for modification. Conversion to a 6-chloro derivative is arguably the most valuable transformation, as the chlorine atom acts as an excellent leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions.
Protocol 4.1.1: Conversion to Ethyl 6-chloropyridazine-3-carboxylate This transformation is a cornerstone of pyridazine chemistry, converting the robust pyridazinone into a highly versatile intermediate. The choice of a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) is critical for driving the reaction to completion.[8][9]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place Ethyl 6-hydroxypyridazine-3-carboxylate (1 equiv).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equiv) portion-wise. The reaction can be exothermic. A high-boiling tertiary amine, such as triethylamine or N,N-dimethylaniline, may be added to facilitate the reaction and increase the reflux temperature.[9]
-
Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Isolation: The product may precipitate from the aqueous mixture. If not, neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactions of the Ester Moiety
The ethyl ester is readily converted to other functional groups, most commonly the corresponding carboxylic acid via saponification.
Protocol 4.2.1: Saponification to 6-Hydroxypyridazine-3-carboxylic acid [10] This protocol is self-validating; the reaction proceeds to completion as the carboxylate salt precipitates or as monitored by TLC, and the final acidic workup ensures the protonation of the product.
-
Reaction Setup: Dissolve Ethyl 6-hydroxypyridazine-3-carboxylate (1 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 1:1 ratio).
-
Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2-5 equiv) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, acidify the mixture to a pH of ~2-3 with a cold aqueous acid solution (e.g., 2 M HCl).
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Spectroscopic and Analytical Characterization
Unambiguous characterization of Ethyl 6-hydroxypyridazine-3-carboxylate and its derivatives requires a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are expected.[6][11][12]
-
¹H NMR:
-
Ethyl Group: A quartet around δ 4.0-4.5 ppm (O-CH₂ -CH₃) and a triplet around δ 1.1-1.5 ppm (O-CH₂-CH₃ ).
-
Pyridazine Ring Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), showing coupling to each other.
-
N-H Proton: A broad singlet, typically downfield (δ 9.0-12.0 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Ester Carbonyl: A signal around δ 165 ppm.
-
Ring Carbonyl (6-oxo): A signal around δ 160 ppm.
-
Pyridazine Ring Carbons: Signals in the range of δ 125-150 ppm.
-
Ethyl Group: Signals around δ 60-65 ppm (-OCH₂-) and δ 14-15 ppm (-CH₃).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the 3100-3400 cm⁻¹ region.
-
C=O Stretches: Strong, distinct absorption bands for the ester carbonyl (approx. 1720-1740 cm⁻¹) and the ring amide/carbonyl (approx. 1650-1680 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight.
-
Applications in Medicinal Chemistry and Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1] Ethyl 6-hydroxypyridazine-3-carboxylate serves as a key starting material for accessing diverse libraries of these bioactive molecules.
-
Cardiovascular Agents: Pyridazinone derivatives have been extensively developed as cardiotonic agents for the treatment of heart failure.[13]
-
Enzyme Inhibitors: The scaffold is used in the preparation of various enzyme inhibitors. For instance, derivatives of the corresponding acid (6-chloropyridazine-3-carboxylic acid) are used to synthesize stearoyl-CoA desaturase inhibitors.[10]
-
Oncology and Anti-inflammatory Research: The ability to easily functionalize the pyridazine ring at multiple positions makes it an attractive template for developing kinase inhibitors and other anticancer agents, as well as compounds with anti-inflammatory properties.[1]
The value of Ethyl 6-hydroxypyridazine-3-carboxylate lies in its role as an early-stage intermediate. Its conversion to the 6-chloro derivative opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions, allowing for the rapid generation of molecular diversity crucial for modern drug discovery campaigns.
Safety and Handling
Based on data for structurally related compounds, Ethyl 6-hydroxypyridazine-3-carboxylate and its analogs should be handled with appropriate care. For Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3), the following GHS hazard information has been reported:
-
Hazard Statements: H302 (Harmful if swallowed). May also cause skin and eye irritation (H315, H319) and respiratory irritation (H335).[4][14]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).[14]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Pinpools. (n.d.). 6-chloropyridazine-3-carboxylic acid. Retrieved from [Link]
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Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-120. Retrieved from [Link]
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Ukrorgsyntez Ltd. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
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ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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